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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of

Sealutomicin C, a member of the anthraquinone-fused natural products. The synthesis,

developed by Burton and coworkers, proceeds in 16 steps in its longest linear sequence.[1][2]

Key strategic elements of this synthetic route include an organocatalytic enantioselective

synthesis of a dihydroquinoline scaffold, a crucial transannular cyclization of an aryllithium onto

a γ-lactone, and a Hauser-Kraus annulation to construct the anthraquinone core.[1][3][4][5]

It is important to note that the initial query for "Sakyomicin C" likely contained a typographical

error, as the relevant scientific literature predominantly refers to "Sealutomicin C." This

document pertains to the synthesis of Sealutomicin C.

Retrosynthetic Analysis
The retrosynthetic strategy for Sealutomicin C is outlined below. The key disconnections

involve a Hauser-Kraus annulation to reveal an iminoquinone, which is derived from a

protected aniline precursor. This precursor is envisioned to be formed from a terminal alkyne.

The core bicyclic ring system is constructed via a 6-exo-trig cyclization of an arylmetal onto a γ-

lactone. This key cyclization substrate is assembled from a dihydroquinoline, which in turn is

synthesized through an enantioselective organocatalytic condensation of a cinnamaldehyde

and an aniline derivative bearing an α-ketoester.[1][4][5]
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Caption: Retrosynthetic analysis of Sealutomicin C.
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Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of

Sealutomicin C.

Step
Starting
Material

Product Yield (%) Reference

Organocatalytic

Dihydroquinoline

Synthesis

Aniline α-

ketoester &

Cinnamaldehyde

derivatives

Dihydroquinoline

(−)-18r
89 [1]

Transannular

Cyclization

Aryl Bromide

Precursor
Bicyclic Ketone 94 [1]

Iminoquinone

Formation (two

steps)

Aniline Precursor Iminoquinone 32 75 [4]

Hauser-Kraus

Annulation

Iminoquinone 32

& 3-

cyanophthalide

anion

Anthraquinone

33
86 [4]

Global

Deprotection

Anthraquinone

33
Sealutomicin C 70 [4]

Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of Sealutomicin C are

provided below.

Organocatalytic Enantioselective Synthesis of
Dihydroquinoline (−)-18r
This procedure describes the formation of the key dihydroquinoline intermediate, which is a

crucial building block for the synthesis. The reaction proceeds via an aza-Michael/aldol

cascade catalyzed by a diarylprolinol silyl ether.[1]
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Caption: Workflow for the synthesis of Dihydroquinoline (−)-18r.

Protocol:

To a solution of the aniline α-ketoester derivative and the corresponding cinnamaldehyde in

dichloromethane are added the diarylprolinol silyl ether catalyst and benzoic acid. The reaction

mixture is stirred at room temperature until completion, as monitored by thin-layer

chromatography. The crude product is then purified by silica gel column chromatography to
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afford the desired dihydroquinoline (−)-18r. For the specific synthesis of (−)-18r, a yield of 89%

and an enantiomeric excess of 98% were achieved.[1]

Transannular Cyclization of an Aryllithium onto a γ-
Lactone
This key step constructs the bicyclic core of Sealutomicin C. An aryllithium species is generated

in situ via lithium-halogen exchange, which then undergoes an intramolecular cyclization onto a

pendant γ-lactone.[1][3]

Protocol:

The aryl bromide precursor is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A

solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred at

this temperature for a specified time to allow for the lithium-halogen exchange. The cooling

bath is then removed, and the reaction is allowed to warm to room temperature to facilitate the

cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride

and extracted with an organic solvent. The combined organic layers are dried, concentrated,

and purified to yield the bicyclic ketone. This cyclization has been reported to proceed in high

yield (94%).[1]

Hauser-Kraus Annulation for Anthraquinone Formation
The final key transformation is the construction of the anthraquinone moiety using a Hauser-

Kraus annulation. This involves the reaction of an iminoquinone with the anion of 3-

cyanophthalide.[4][5]
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Caption: Workflow for the Hauser-Kraus Annulation.

Protocol:

To a solution of 3-cyanophthalide in anhydrous tetrahydrofuran at low temperature is added a

solution of lithium hexamethyldisilazide (LiHMDS). The resulting anion solution is then treated

with a solution of the iminoquinone 32. The reaction proceeds rapidly to form the anthraquinone
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product 33.[4] The reaction is worked up and purified to give the desired product in 86% yield.

[4]

Global Deprotection to Yield Sealutomicin C
The final step in the synthesis is the removal of all protecting groups to afford the natural

product.

Protocol:

The protected anthraquinone 33 is treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-

benzoquinone (DDQ) to achieve global deprotection of the three p-methoxybenzyl (PMB)

ethers. The reaction mixture is stirred until the starting material is consumed. The product,

Sealutomicin C, is then isolated and purified, with a reported yield of 70%.[4] The spectroscopic

data of the synthetic material was found to be in good agreement with that of the natural

product.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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